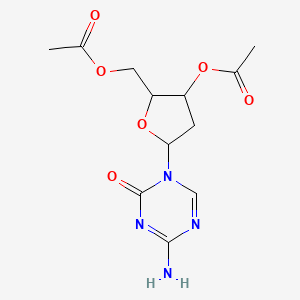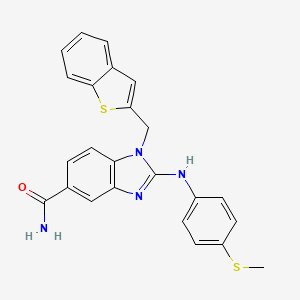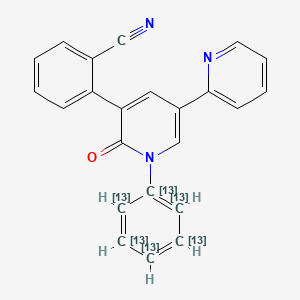
Perampanel-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perampanel-13C6 is a labeled version of perampanel, an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures. Perampanel is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which plays a crucial role in excitatory neurotransmission in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perampanel involves a multi-step process that includes Suzuki-Miyaura couplings and modified Ullmann reactions for the incorporation of aryl groups . The labeled version, Perampanel-13C6, is synthesized by incorporating carbon-13 isotopes into the molecular structure during these reactions.
Industrial Production Methods
Industrial production of perampanel typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Perampanel-13C6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Applications De Recherche Scientifique
Perampanel-13C6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Mécanisme D'action
Perampanel-13C6 exerts its effects by non-competitively inhibiting the AMPA receptor, which is involved in excitatory synaptic transmission in the brain . By blocking this receptor, perampanel reduces neuronal excitation, thereby preventing seizures. The exact molecular targets and pathways involved include the inhibition of glutamate activity at postsynaptic AMPA receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to perampanel include other AMPA receptor antagonists such as:
Topiramate: Another antiepileptic drug that inhibits AMPA receptors but also affects other ion channels and receptors.
Uniqueness
Perampanel-13C6 is unique due to its high selectivity and non-competitive inhibition of AMPA receptors, which distinguishes it from other antiepileptic drugs that may have broader or less specific mechanisms of action .
Propriétés
Formule moléculaire |
C23H15N3O |
|---|---|
Poids moléculaire |
355.34 g/mol |
Nom IUPAC |
2-[1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-oxo-5-pyridin-2-ylpyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1+1,2+1,3+1,9+1,10+1,19+1 |
Clé InChI |
PRMWGUBFXWROHD-OAQRYYNNSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C#N)C2=CC(=CN(C2=O)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)C4=CC=CC=N4 |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)

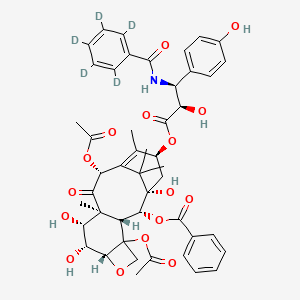
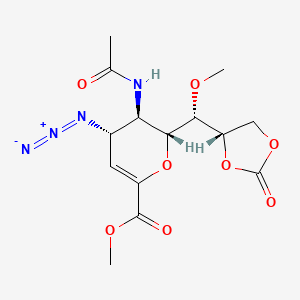

![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
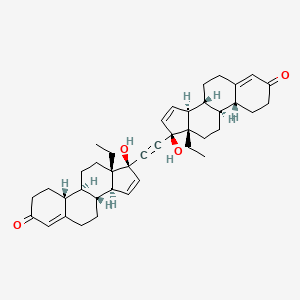
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
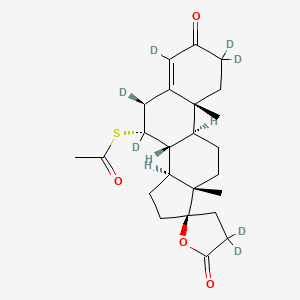
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
